molecular formula C13H14BrFN2 B1529764 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole CAS No. 1246078-72-7

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-1H-pyrazole

Cat. No.: B1529764
CAS No.: 1246078-72-7
M. Wt: 297.17 g/mol
InChI Key: FYNOJFYRUNFUFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or triethylamine . The reaction is typically carried out in a solvent like tetrahydrofuran. After the reaction, the product is purified by techniques such as flash chromatography .

Scientific Research Applications

Antiproliferative Agents

Pyrazole derivatives have shown significant potential as antiproliferative agents in cancer research. A study demonstrated the synthesis of novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, highlighting their cytotoxic effects against breast cancer and leukemic cells. These compounds, particularly one designated as compound 5d, demonstrated the ability to induce cell death in cancer cells through apoptosis, making them attractive candidates for small molecule inhibitors in leukemia and breast cancer treatment (Ananda et al., 2017).

Structural Characterization and Crystal Studies

The structural aspects and characterization of pyrazole derivatives have been a focus of research, providing insights into their potential applications. One study presented the synthesis and characterization of new 3,5-diaryl-1H-pyrazoles, with an emphasis on their crystal structures, which were determined through X-ray analysis. These structural insights contribute to understanding the molecular interactions and properties of pyrazole compounds (Wang et al., 2009).

Versatile Intermediate for Synthesis

Research has also explored efficient routes for synthesizing pyrazole derivatives, making them accessible for various applications. A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, showcasing a versatile intermediate that enhances the synthesis process. This approach enables a broader exploration of pyrazole derivatives for different scientific applications (Bobko et al., 2012).

Nonlinear Optical Studies

The exploration of pyrazole derivatives in the realm of nonlinear optics has revealed their potential in this field. A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated significant nonlinear optical properties, indicating the potential of these compounds in applications requiring intramolecular charge transfer and electron donor groups (Tamer et al., 2016).

Photophysical Characterization

The photophysical properties of pyrazoline derivatives, which are structurally related to pyrazoles, have been studied, highlighting the influence of aryl substituents on their properties. This research provides valuable insights into the design of fluorescence probes and materials for biological applications, underlining the versatility of pyrazole-based compounds in scientific research (Fahrni et al., 2003).

Properties

IUPAC Name

5-(2-bromo-5-fluorophenyl)-1-tert-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2/c1-13(2,3)17-12(6-7-16-17)10-8-9(15)4-5-11(10)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNOJFYRUNFUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728853
Record name 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246078-72-7
Record name 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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